2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4OS/c1-5-12-29-21(15-6-8-16(9-7-15)23(2,3)4)27-28-22(29)31-14-20(30)26-17-10-11-18(24)19(25)13-17/h5-11,13H,1,12,14H2,2-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYGRPSDMUZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C24H27ClN4OS and a molecular weight of approximately 455.0 g/mol, this compound incorporates a triazole ring, a sulfanyl group, and a substituted acetamide moiety. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The structure of the compound is characterized by several functional groups that contribute to its reactivity and biological activity. The presence of the triazole ring is significant for its pharmacological properties, as triazoles are known for their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4OS |
| Molecular Weight | 455.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 539812-47-0 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several potential therapeutic applications:
Antiviral Activity
Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. In particular, compounds similar to this one have shown effectiveness against viruses such as Hepatitis B (HBV) and HIV. For instance, a related triazole compound demonstrated an EC50 value of 8.5 μM against HBV without significant cytotoxicity .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cell lines. For example, compounds with similar structural features were found to exhibit IC50 values ranging from 6.2 μM against colon carcinoma cells to 27.3 μM against breast cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Studies suggest that the triazole ring may facilitate binding to enzymes or receptors involved in viral replication or cancer cell proliferation. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions.
Case Studies
Several case studies have highlighted the biological effects of similar triazole-containing compounds:
- Study on Antiviral Efficacy : A series of (1,4-disubstituted-1,2,3-triazol) compounds were synthesized and evaluated for their antiviral activity against HBV and HIV. One notable compound exhibited a significant inhibition rate at concentrations as low as 10 μM .
- Anticancer Screening : Another study focused on the anticancer properties of various triazole derivatives revealed that certain modifications in the side chains significantly enhanced their potency against different cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide have been shown to induce apoptosis in cancer cell lines such as HCT-116 and HeLa. The mechanism involves the activation of caspases and alterations in mitochondrial membrane potential, leading to increased apoptotic cells .
Anti-inflammatory Properties
In silico studies suggest that triazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies indicate that these compounds could be optimized for enhanced anti-inflammatory activity .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. Their ability to inhibit the growth of various pathogenic bacteria and fungi makes them candidates for developing new antimicrobial agents. The presence of the triazole ring is crucial for enhancing the bioactivity against microbial strains .
Fungicides
Due to their structural similarity to known fungicides, compounds like this compound are being explored as potential agricultural fungicides. Their effectiveness against fungal pathogens can help in developing safer and more efficient crop protection products.
Plant Growth Regulators
Research indicates that certain triazole derivatives can act as plant growth regulators. They influence plant hormone levels and can enhance growth parameters such as root development and flowering time. This application is particularly relevant in horticulture and agriculture for improving crop yields .
Polymer Chemistry
The unique chemical properties of triazole derivatives allow their incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research into the synthesis of polymer composites using compounds like this compound is ongoing to explore applications in coatings and adhesives.
Sensor Development
Triazole-based compounds are being investigated for their potential use in sensor technologies due to their electronic properties. Their ability to undergo redox reactions can be harnessed for developing sensors that detect environmental pollutants or biological markers .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Triazole Position 4 : Prop-2-en-1-yl (allyl) groups, as in the target compound and 618880-39-0, introduce steric bulk and π-bond conjugation, which may affect binding to hydrophobic enzyme pockets .
Pharmacological Activity Comparisons
- Anti-Exudative Activity : In a study of 21 acetamide derivatives (), compounds with 4-tert-butylphenyl and allyl groups (similar to the target) exhibited 40–60% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (reference drug). In contrast, analogs with pyridinyl groups showed reduced activity (~30%), highlighting the importance of lipophilic aromatic substituents .
- Enzyme Binding : IR spectroscopy () confirmed that sulfanyl (-S-) and carbonyl (C=O) groups in the acetamide bridge facilitate hydrogen bonding with target proteins, a feature conserved across analogs .
Physicochemical and Spectroscopic Data
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves constructing the triazole core via cyclization of thiosemicarbazide intermediates, followed by functionalization with the 4-tert-butylphenyl and propenyl groups. Key steps include:
- Thiolation : Introducing the sulfanyl group via nucleophilic substitution at the triazole C3 position using thiourea derivatives .
- Acetamide coupling : Reacting the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 3,4-dichloroaniline .
- Purity optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) and recrystallization from ethanol/water (70:30) to achieve >98% purity. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate) .
Q. How is the molecular structure validated experimentally?
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Anti-inflammatory : Measure inhibition of TNF-α secretion in LPS-stimulated macrophages (IC₅₀ determination) .
- Antimicrobial : Use microdilution assays against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 10231) .
- Cytotoxicity : Assess via MTT assay on HEK-293 cells (CC₅₀ > 100 μM indicates low toxicity) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in SAR studies?
If substituent modifications (e.g., replacing tert-butyl with cyclohexyl) yield unexpected activity trends:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Compare binding affinities of analogs .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 50 ns runs) to identify critical hydrogen bonds (e.g., between sulfanyl and Arg120) .
- QSAR models : Develop using PLS regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies improve metabolic stability without compromising activity?
- Pro-drug design : Replace the propenyl group with a methoxymethyl ether to reduce CYP3A4-mediated oxidation .
- Isotopic labeling : Synthesize deuterated analogs at metabolically vulnerable positions (e.g., propenyl CH₂) and assess half-life in hepatocyte microsomes .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in rat plasma (e.g., hydroxylation at the triazole ring) .
Q. How to address low solubility in pharmacokinetic studies?
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility (>2 mg/mL at pH 7.4) .
- Nanoformulation : Prepare PEGylated liposomes (size: 120 ± 20 nm, PDI < 0.2) and evaluate bioavailability in Sprague-Dawley rats .
- pH-dependent solubility : Measure via shake-flask method across pH 1–8; optimize using salt forms (e.g., hydrochloride) .
Q. What mechanistic studies explain off-target effects in kinase inhibition assays?
- Kinase profiling : Screen against a panel of 50 kinases (e.g., JAK2, EGFR) at 10 μM. Use ATP-competitive assays to identify non-selective binding .
- Covalent binding analysis : Perform LC-MS/MS to detect cysteine adducts in kinase active sites .
- CRISPR knockouts : Validate targets by comparing IC₅₀ in wild-type vs. kinase-deficient cell lines .
Data Contradiction Analysis
Q. Discrepancies between computational predictions and experimental logP values: How to troubleshoot?
- Experimental validation : Measure logP via shake-flask method (octanol/water) and compare with ChemAxon or MarvinSuite predictions .
- Check protonation states : Adjust calculations for ionizable groups (e.g., acetamide NH) at physiological pH .
- Solvent effects : Account for H-bonding capacity of the sulfanyl group, which may bias computational models .
Q. Conflicting cytotoxicity data across cell lines: How to standardize assays?
- Control for cell density : Ensure seeding density is consistent (e.g., 5,000 cells/well for 48-hr assays) .
- Normalize to reference drugs : Include doxorubicin (for apoptosis) and cycloheximide (for necrosis) as controls .
- Mitochondrial interference : Pre-treat cells with rotenone/antimycin A to distinguish ROS-mediated vs. direct cytotoxicity .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions for thiolation steps to avoid disulfide byproducts .
- Crystallization : Use slow evaporation from DCM/methanol (1:1) to obtain diffraction-quality crystals .
- Bioactivity data : Report IC₅₀ values with 95% confidence intervals (n ≥ 3) and validate via orthogonal assays (e.g., Western blot for protein targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
